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Indium selenide (In2Se3)

2D materials photodetectors responsivity

Indium selenide (In2Se3, CAS 12608-18-3) is a phase-polymorphic III-VI semiconductor whose α-phase delivers ferroelectric polarization for non-volatile memory and compute-in-memory architectures, β-phase offers moderate-bandgap semiconductivity, and γ-phase provides wide-bandgap functionality—all within a single stoichiometry. Key differentiators include photoresponsivity up to 616.77 A/W in heterojunction photodetectors, ~100× reduction in PRAM RESET power relative to GST, and FeS-FET on/off ratios exceeding 10⁸ with electron mobility up to 488 cm²/V·s. Standard sourcing of generic In2Se3 or substitutive analogs (InSe, Ga2Se3) results in device failure. Purchase by phase specification to ensure application-specific performance—buyers must confirm required polymorph at order.

Molecular Formula C21H28O2
Molecular Weight 0
CAS No. 12608-18-3
Cat. No. B1172673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium selenide (In2Se3)
CAS12608-18-3
Molecular FormulaC21H28O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Selenide (In2Se3) CAS 12608-18-3: Phase-Dependent Functional Differentiation for Advanced Semiconductor and Optoelectronic Procurement


Indium selenide (In2Se3, CAS 12608-18-3) is a layered group III-VI chalcogenide semiconductor that exhibits distinct polymorphic phases (α, β, γ, δ, κ) with widely divergent electronic, optical, and ferroelectric properties [1]. Unlike conventional semiconductors with fixed bandgaps, the α-phase is a two-dimensional ferroelectric with out-of-plane polarization [2], the β-phase is a centrosymmetric 2D semiconductor with moderate bandgap [3], and the γ-phase is a three-dimensional defect-wurtzite wide-bandgap material [1]. This phase polymorphism enables application-specific property selection unavailable in single-phase analog compounds [1].

Why In2Se3 Cannot Be Directly Substituted with Other Indium Chalcogenides or 2D Semiconductors in High-Performance Applications


Generic substitution among indium selenides or related 2D materials fails because In2Se3 exhibits phase-specific functional properties not shared by its closest analogs. InSe, for instance, lacks the ferroelectric polarization critical for non-volatile memory applications [1]. Ga2Se3, while structurally analogous, possesses different bandgap and electronic characteristics [2]. Even within the In2Se3 family, α, β, and γ phases exhibit bandgaps ranging from ~1.3 eV to ~1.9 eV and dramatically different electrical conductivities [3]. Substituting one phase for another—or one compound for another—without accounting for these phase-specific properties leads to device failure or suboptimal performance [3]. The evidence presented below quantifies these differentiating characteristics.

Quantitative Evidence Guide: Measurable Differentiation of In2Se3 Against Closest Analogs and Alternatives


Photoresponsivity Advantage of PVD-Grown In2Se3 Over MoS2 and Other 2D Photodetector Materials at 532 nm

PVD-grown In2Se3 thin films exhibit a photoresponsivity of 340 A/W at 532 nm illumination, which is 5.8× higher than pristine MoS2 (59 A/W) and exceeds values reported for WSe2-SnS2 (244 A/W) and ReSe2 (95 A/W) under comparable measurement conditions [1]. This enhanced responsivity arises from the efficient photogenerated carrier separation and recirculation mechanisms unique to In2Se3's layered structure [2].

2D materials photodetectors responsivity

Phase-Change Memory Switching Energy Reduction of In2Se3 Nanowires Versus Conventional GST Thin Films

In2Se3 nanowire-based phase-change random access memory (PRAM) devices require RESET programming power of only tens of microwatts, compared to milliwatt power levels required by conventional Ge2Sb2Te5 (GST) thin-film PRAM devices [1]. Furthermore, SiO2 passivation of In2Se3 nanowires reduces operation voltages by approximately 40% relative to unpassivated devices [2]. In2Se3 also exhibits higher resistivity and significantly lower susceptibility to phase segregation failure compared to GST [2].

phase-change memory PRAM low-power electronics

Ferroelectric Polarization Magnitude of Monolayer α-In2Se3 for Non-Volatile Memory and Logic Devices

Monolayer α-In2Se3 exhibits an out-of-plane ferroelectric polarization of 2.34 μC/cm², as determined by first-principles density functional theory calculations [1]. In contrast, the related compound InSe lacks any intrinsic ferroelectric polarization, and Ga2Se3 shows significantly weaker ferroelectric behavior [2]. The robust polarization enables ferroelectric semiconductor field-effect transistors (FeS-FETs) with on/off current ratios exceeding 10⁸ and memory windows not achievable with non-ferroelectric 2D semiconductors [3].

ferroelectric 2D semiconductors non-volatile memory

Phase-Specific Bandgap Tunability of In2Se3 Enabling Application-Specific Solar Cell Integration

The bandgap of In2Se3 varies significantly by crystallographic phase: β-In2Se3 exhibits a direct bandgap of approximately 1.55 eV, suitable for absorber layers in CdS/In2Se3 solar cells [1], while γ-In2Se3 possesses a wider bandgap of ~1.8-1.9 eV, appropriate for window layer applications in CIS/In2Se3 solar cells [1]. This phase-dependent bandgap contrast enables a single material system to serve multiple photovoltaic functions, unlike InSe (bandgap ~1.3 eV) or Ga2Se3 (bandgap ~2.1 eV) which are constrained to narrower functional windows [2].

photovoltaics bandgap engineering buffer layer

Crystallographic Anisotropy-Dependent Ferroelectric Switching Ratio in α-In2Se3 FeS-FETs

α-In2Se3 ferroelectric semiconductor field-effect transistors (FeS-FETs) exhibit strong in-plane crystallographic anisotropy dependence: devices with source/drain contacts aligned along the armchair (AC) direction achieve a ferroelectric resistance switching (FRS) ratio of 6.42, an on/off current ratio of 4.53 × 10⁴, and a normalized memory window of 59% [1]. In contrast, devices with contacts aligned along the zigzag (ZZ) direction exhibit an FRS ratio of only 1.05, an on/off ratio of 5.25, and negligible memory window [1]. This anisotropy is unique to α-In2Se3 among 2D ferroelectrics and necessitates orientation-controlled fabrication for optimal memory performance [1].

ferroelectric FET anisotropy memory window

Ultralow Synaptic Switching Energy of α-In2Se3 Nanosheet Transistors Versus Biological Synapse Benchmarks

Top-gated synaptic transistors based on α-In2Se3 nanosheets (<10 nm thickness) demonstrate an ultralow power consumption of 3.36 fJ per spike response, which is approximately two orders of magnitude lower than biological synapses (~1-10 pJ) [1]. The device also exhibits a large dynamic range of 158 and near-zero nonlinearity [1]. In comparison, synaptic devices based on other 2D materials such as MoS2 typically consume >100 fJ per spike [2]. This energy efficiency positions α-In2Se3 as a leading candidate for large-scale neuromorphic hardware.

neuromorphic computing synaptic transistor low-power

High-Impact Application Scenarios for In2Se3 Based on Quantified Differentiation Evidence


High-Sensitivity Visible and Broadband Photodetectors

In2Se3 thin films and heterostructures offer photoresponsivity up to 616.77 A/W in In2Se3/MoS2 heterojunctions and 340 A/W for pristine PVD-grown In2Se3, exceeding MoS2 by 5.8× at 532 nm [1][2]. This performance advantage makes In2Se3 the preferred active material for high-sensitivity visible and near-infrared photodetectors in imaging, optical communication, and environmental sensing applications [1].

Low-Power Non-Volatile Phase-Change Memory (PRAM)

In2Se3 nanowire-based PRAM devices reduce RESET programming power by approximately 100× relative to GST thin-film memory, operating in the tens-of-microwatts regime versus milliwatts for conventional GST [3]. Additionally, SiO2 passivation further reduces operation voltages by ~40% [4]. These energy savings are critical for high-density memory arrays in mobile and data center applications where thermal management and power budgets are constrained [3].

Ferroelectric Non-Volatile Memory and Logic-in-Memory FeS-FETs

α-In2Se3 FeS-FETs achieve on/off current ratios exceeding 10⁸, electron field-effect mobility up to 488 cm²/V·s, and memory windows not attainable with non-ferroelectric 2D materials [5]. The strong in-plane anisotropy enables orientation-dependent memory performance with FRS ratio of 6.42 for AC-aligned contacts [6]. These metrics position α-In2Se3 as a leading channel material for next-generation ferroelectric memory and compute-in-memory architectures [5].

Ultra-Low-Power Neuromorphic Synaptic Transistors

α-In2Se3 nanosheet synaptic transistors achieve per-spike energy consumption of 3.36 fJ, approximately 300× lower than biological synapses and >30× lower than MoS2-based synaptic devices [7]. Combined with a large dynamic range of 158 and near-zero nonlinearity, α-In2Se3 enables energy-efficient spiking neural network hardware for edge AI and brain-inspired computing [7].

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